molecular formula C23H20O5 B2737371 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate CAS No. 392237-70-6

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2737371
CAS No.: 392237-70-6
M. Wt: 376.408
InChI Key: NRTWANFPLBUSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate” can be analyzed using various techniques such as X-ray single crystal diffraction and DFT optimization . The compound has a molecular formula of C23H20O5.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 542.5±45.0 °C at 760 mmHg, and a flash point of 237.9±28.8 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Bioactive Compound Synthesis and Evaluation Phenyl ether derivatives, similar in structure to the compound of interest, have been identified for their bioactive potential. For instance, derivatives isolated from marine-derived fungi exhibit significant antioxidant activities (Xu et al., 2017). This suggests that similar compounds could be synthesized and evaluated for their bioactivity, including antioxidant properties, which are crucial in pharmaceutical and cosmetic applications.

Environmental Contaminant Analysis Analytical methods have been developed to measure environmental phenols and their derivatives in human milk, highlighting the importance of detecting and quantifying such compounds due to their widespread use and potential health risks (Ye et al., 2008). This underscores the potential research application of our compound in environmental science, particularly in the analysis and monitoring of phenolic environmental contaminants.

Polymer Chemistry In polymer science, the modification of polymers with phenolic compounds can lead to materials with enhanced properties. The study of copolymerization mechanisms involving similar phenolic structures demonstrates the intricate reactions and the resulting polymer characteristics, which can be tailored for specific applications (Han et al., 1996). Research in this area could involve the use of our compound in the development of new polymeric materials with unique thermal, mechanical, or optical properties.

Biodegradation Studies Biodegradation of phenolic compounds in contaminated groundwater using microbial fuel cells presents an innovative approach to environmental remediation (Hedbávná et al., 2016). Investigating the biodegradation pathways and efficiency of similar compounds could provide insights into their environmental fate and potential methods for their removal from contaminated sites.

Aldose Reductase Inhibition Compounds with a phenolic structure have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications (Ali et al., 2012). Research into the synthesis and biological evaluation of derivatives of our compound could contribute to the development of new therapeutic agents for managing diabetes and its associated conditions.

Properties

IUPAC Name

[4-(4-methylbenzoyl)phenyl] 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-16-6-8-17(9-7-16)23(25)18-10-12-19(13-11-18)28-22(24)15-27-21-5-3-4-20(14-21)26-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWANFPLBUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.